6-fluoro-3-methyl-1H-indazole
Overview
Description
The compound "6-fluoro-3-methyl-1H-indazole" is a derivative of the indazole class, which is a heterocyclic compound consisting of a pyrazole ring fused to a benzene ring. Indazoles are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The introduction of a fluorine atom at the 6-position and a methyl group at the 3-position can influence the compound's physical, chemical, and biological properties .
Synthesis Analysis
Indazoles can be synthesized through various methods. One practical approach involves the condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine, which has been shown to be an effective method for the synthesis of indazoles . This method helps to avoid side reactions such as the Wolf-Kishner reduction, which can lead to the formation of unwanted byproducts. Additionally, the synthesis of perfluorinated 1H-indazoles has been described, which involves the introduction of linear perfluoroalkyl chains in the 3-position of the indazole ring .
Molecular Structure Analysis
The molecular structure of indazoles can be significantly affected by the substitution of hydrogen atoms with fluorine. For instance, the crystal structure of 3-methyl-1H-indazole forms hydrogen-bonded dimers, while its trifluoromethyl derivatives crystallize as catemers, which are helices of three-fold screw axis . The introduction of fluorine atoms can lead to the formation of supramolecular structures that depend on the length of the perfluoroalkyl chain .
Chemical Reactions Analysis
Indazoles participate in various chemical reactions, which can be utilized to create a wide array of derivatives with potential biological activities. For example, the reaction of indazole derivatives with hydrazine can lead to the formation of aminoindazoles . The reactivity of indazoles can also be harnessed to synthesize novel compounds with antimicrobial properties, as seen in the creation of triazole derivatives bearing the 6-fluoroquinazolinyl moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazoles are influenced by their molecular structure and substituents. The study of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, for instance, revealed insights into its geometry, electrostatic properties, and spectroscopy through experimental and computational methods . The introduction of fluorine atoms can alter the direction of dipole moments and affect the compound's electrostatic properties. These properties are crucial for understanding the behavior of indazoles in biological systems and their potential as pharmaceutical agents .
Scientific Research Applications
Pharmacological Properties
6-Fluoro-3-methyl-1H-indazole has been studied for its influence on pharmacological properties. It is found to have a reduced binding affinity and selectivity for α2-adrenoceptor (α2-AR)/I1 imidazoline binding sites when fluorinated. The α2-AR-selective ligands, including 6-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole, have shown potential for development as radiotracers for PET imaging of brain α2-ARs, indicating its significance in neurological research (Wasilewska et al., 2014).
Structural Analysis
The structure of fluorinated indazoles, including 6-fluoro-3-methyl-1H-indazole, has been analyzed using X-ray crystallography and magnetic resonance spectroscopy. These studies help in understanding the molecular configuration and the effect of fluorination on its supramolecular structure, which is crucial for developing new therapeutic agents (Teichert et al., 2007).
Antimicrobial Enzyme Inhibition
Research has shown that certain indazole derivatives, including 6-fluoro-1H-indazole, can inhibit the activity of lactoperoxidase (LPO), an antimicrobial enzyme. This inhibition has implications in understanding the enzyme's role in the immune system and its potential use in various industries due to its broad antimicrobial properties (Köksal & Alım, 2018).
Anticancer Activity
Studies on 6-aminoindazole derivatives, including those containing 6-fluoro-3-methyl-1H-indazole, have demonstrated notable anticancer activity. These compounds have shown significant growth inhibitory activity in various cancer cell lines, suggesting their potential as novel anticancer agents (Hoang et al., 2022).
Chemical Transformations
6-Fluoro-3-methyl-1H-indazole has been involved in studies exploring new chemical transformations. These transformations are essential for creating new compounds with potential therapeutic applications (Fujimura et al., 1984).
Safety And Hazards
The safety information for 6-fluoro-3-methyl-1H-indazole indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .
Future Directions
Indazole-containing heterocyclic compounds, including 6-fluoro-3-methyl-1H-indazole, have a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that future research may continue to explore the synthesis and potential applications of these compounds.
properties
IUPAC Name |
6-fluoro-3-methyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHZUSWLNCPZLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442977 | |
Record name | 6-fluoro-3-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-methyl-1H-indazole | |
CAS RN |
159305-16-5 | |
Record name | 6-Fluoro-3-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159305-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-fluoro-3-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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